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Compound of Interest

Compound Name: Phenyl propargyl ether

Cat. No.: B085262 Get Quote

A comprehensive spectroscopic comparison of phenyl propargyl ether with its structural

analogues: allyl phenyl ether, ethyl phenyl ether, and propargyl alcohol. This guide provides

detailed experimental data and protocols for researchers, scientists, and drug development

professionals.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for phenyl propargyl
ether and its analogues.

¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
Compound Ar-H

≡C-H / =CH / -
CH₃

-O-CH₂- -OH

Phenyl Propargyl

Ether

6.90-7.35 (m,

5H)
2.55 (t, 1H) 4.70 (d, 2H) -

Allyl Phenyl

Ether[1]

6.80-7.30 (m,

5H)[1]

6.03 (m, 1H),

5.40 (dd, 1H),

5.28 (dd, 1H)[1]

4.52 (dt, 2H) -

Ethyl Phenyl

Ether[2]

6.85-7.30 (m,

5H)[2]
1.42 (t, 3H)[2] 4.02 (q, 2H) -

Propargyl

Alcohol[3][4]
- 2.42 (t, 1H)[5] 4.15 (d, 2H)[5] Variable (s, 1H)
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¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
Compound Ar-C ≡C / =C / -CH₃ -O-CH₂-

Phenyl Propargyl

Ether

157.9 (C-O), 129.5

(CH), 121.5 (CH),

114.8 (CH)

78.5 (≡C), 75.8 (≡CH) 56.1

Allyl Phenyl Ether[6]

158.5 (C-O), 129.4

(CH), 120.9 (CH),

114.7 (CH)

133.5 (=CH), 117.6

(=CH₂)
68.8

Ethyl Phenyl Ether[7]

159.2 (C-O), 129.4

(CH), 120.7 (CH),

114.5 (CH)

14.8 (-CH₃) 63.4

Propargyl Alcohol[5] -
79.8 (≡C), 74.9 (≡CH)

[5]
58.5[5]

Infrared (IR) Spectroscopy Data (cm⁻¹)
Compound Key Absorptions

Phenyl Propargyl Ether
3290 (≡C-H str), 2120 (C≡C str), 1598, 1495

(C=C str, aromatic), 1240 (C-O str)

Allyl Phenyl Ether[8]
3041 (=C-H str), 1638 (C=C str), 1597, 1495

(C=C str, aromatic), 1242 (C-O str)[8]

Ethyl Phenyl Ether

3060-3030 (Ar C-H str), 2980-2850 (-CH₂, -CH₃

str), 1600, 1500 (C=C str, aromatic), 1245 (C-O

str)

Propargyl Alcohol[9]
3665 (O-H str, free), 3331 (≡C-H str), 2120

(C≡C str)[9]

Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragment Ions

Phenyl Propargyl Ether 132 131, 104, 91, 77, 65, 51

Allyl Phenyl Ether[1] 134[1]
133, 119, 105, 94, 91, 77, 65,

51[1]

Ethyl Phenyl Ether 122 107, 94, 77, 66, 51

Propargyl Alcohol[10] 56 55, 39, 29, 27

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of the neat liquid sample was dissolved in ~0.6-

0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[11] A small amount

of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer

(e.g., Bruker, 300 or 400 MHz).[12][13]

¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired. Typical

parameters included 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-

2 seconds.[5]

¹³C NMR Acquisition: A standard one-dimensional carbon spectrum was acquired with proton

decoupling. Typical parameters included 512-1024 scans, a spectral width of 200-250 ppm,

and a relaxation delay of 2-5 seconds.[5]

Data Processing: The acquired free induction decays (FIDs) were processed using

appropriate software. This involved Fourier transformation, phase correction, baseline

correction, and referencing to the internal standard (TMS) or the residual solvent peak.[5]

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a drop of the neat compound was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: IR spectra were recorded on an FTIR spectrometer (e.g., Bruker Tensor 27

FT-IR) equipped with an ATR accessory.

Data Acquisition: Spectra were typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to

the sample measurement.

Data Processing: The resulting interferogram was Fourier-transformed to produce the

infrared spectrum, which was then baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The liquid sample was diluted with a suitable volatile solvent (e.g.,

dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).[14]

Instrumentation: A standard GC-MS system, comprising a gas chromatograph coupled to a

mass spectrometer (e.g., with a quadrupole analyzer and an electron ionization source), was

used.[15]

Gas Chromatography: A small volume of the prepared sample (typically 1 µL) was injected

into the GC inlet. The separation was performed on a suitable capillary column (e.g., a

nonpolar column like DB-5ms). The oven temperature was programmed to ramp from a low

initial temperature to a final higher temperature to ensure separation of components. Helium

was typically used as the carrier gas.

Mass Spectrometry: As compounds eluted from the GC column, they were introduced into

the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70

eV was used to fragment the molecules.[16] The mass analyzer scanned a mass range (e.g.,

m/z 40-400) to detect the molecular ion and fragment ions.

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for each

chromatographic peak were analyzed to identify the compound and its fragmentation pattern.
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Caption: Workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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and industry.
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